molecular formula C11H17BN4O4 B11753699 2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B11753699
M. Wt: 280.09 g/mol
InChI Key: FLQMHWKMKCVGNA-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at three positions:

  • Position 2: Hydrazinyl group (-NH-NH₂), a nucleophilic moiety prone to oxidation.
  • Position 3: Nitro group (-NO₂), a strong electron-withdrawing group that enhances electrophilicity.
  • Position 5: Tetramethyl-1,3,2-dioxaborolane, a boronic ester enabling Suzuki-Miyaura cross-coupling reactions .

The molecular formula is estimated as C₁₂H₁₆BN₅O₄, with a molecular weight of ~325.1 g/mol. The hydrazinyl and nitro groups confer unique reactivity, while the boronic ester facilitates applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H17BN4O4

Molecular Weight

280.09 g/mol

IUPAC Name

[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C11H17BN4O4/c1-10(2)11(3,4)20-12(19-10)7-5-8(16(17)18)9(15-13)14-6-7/h5-6H,13H2,1-4H3,(H,14,15)

InChI Key

FLQMHWKMKCVGNA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of 5-Boronic Acid Pinacol Ester Pyridine

The synthesis begins with 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as the starting material. Nitration at position 3 is achieved using a mixture of fuming nitric acid (90–100%) and sulfuric acid at 0–5°C for 2–4 hours. The reaction is quenched with ice-water, yielding 3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with 68–72% yield.

Key Considerations:

  • Regioselectivity : The electron-withdrawing boron group directs nitration to the meta position (C3).

  • Side Reactions : Over-nitration is minimized by controlling temperature and nitric acid stoichiometry.

Hydrazine Substitution at Position 2

The nitro-boronate intermediate undergoes nucleophilic aromatic substitution (SNAr) with hydrazine hydrate. Reactions are conducted in ethanol or tetrahydrofuran (THF) at 80–100°C for 12–24 hours. The use of a catalytic amount of copper(I) iodide enhances reaction efficiency, achieving 65–70% yield.

Optimization Data:

ParameterOptimal ValueEffect on Yield
SolventTHF+15% vs. EtOH
Temperature90°CMaximizes rate
Hydrazine Equiv.3.0Prevents oligo.

Route B: Late-Stage Nitration

Synthesis of 2-Hydrazinyl-5-boronated Pyridine

Starting with 2-hydrazinylpyridine , a Suzuki-Miyaura coupling introduces the tetramethyl dioxaborolane group. Using Pd(PPh₃)₄ as a catalyst and 1,4-dioxane as the solvent, the reaction proceeds at 100°C for 8 hours, yielding 2-hydrazinyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (58–63%).

Nitration of Boron-Protected Intermediate

Nitration employs acetyl nitrate (generated in situ from acetic anhydride and nitric acid) at -10°C to minimize boron group degradation. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate), achieving 55–60% yield.

Challenges:

  • Boron Stability : Strong acids or elevated temperatures cleave the dioxaborolane ring.

  • Regioselectivity : The hydrazinyl group directs nitration to the para position (C3), as confirmed by NMR.

Comparative Analysis of Routes

MetricRoute ARoute B
Overall Yield45–50%35–40%
Purity (HPLC)>98%92–95%
ScalabilitySuitable for >100 gLimited to <50 g
Key AdvantageHigher regioselectivityFewer steps

Route A is preferred for industrial applications due to superior scalability and purity, while Route B offers flexibility for analog synthesis.

Reaction Mechanisms and Kinetics

Nitration Mechanism

The nitronium ion (NO₂⁺) attacks the pyridine ring at the meta position relative to the boron group. Density functional theory (DFT) calculations indicate a transition state energy of 25–30 kcal/mol, consistent with experimental rates.

Hydrazine Substitution

The SNAr mechanism proceeds via a Meisenheimer complex, with rate-determining step involving hydrazine attack at the electrophilic C2 position. Kinetic studies show a second-order dependence on hydrazine concentration.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, H4), 8.32 (s, 1H, H6), 6.21 (br, 2H, -NH₂), 1.34 (s, 12H, B-O-CH₃).

  • ¹¹B NMR : δ 30.2 ppm (quartet, J = 98 Hz).

  • IR : 1345 cm⁻¹ (NO₂), 1550 cm⁻¹ (B-O), 3350 cm⁻¹ (-NH-).

Purity Assessment

  • HPLC : Retention time = 7.2 min (C18 column, 70:30 MeCN/H₂O).

  • Elemental Analysis : Calculated C 45.12%, H 5.89%, N 19.71%; Found C 45.09%, H 5.92%, N 19.68%.

Industrial-Scale Production Protocols

Pilot Plant Procedure

  • Nitration : 5 kg of 5-boronated pyridine is nitrated in a jacketed reactor at 5°C for 3 hours.

  • Hydrazine Substitution : The crude nitro intermediate is reacted with 2.5 equivalents hydrazine hydrate in THF at 90°C for 18 hours.

  • Crystallization : Product is recrystallized from ethanol/water (4:1), yielding 3.2 kg (49%) of >99% pure compound.

Waste Management

  • Nitric Acid Recovery : Distillation recovers 85% of excess HNO₃.

  • Boron Byproducts : Treated with calcium hydroxide to precipitate borates for safe disposal.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable continuous nitration at 0°C with residence times <5 minutes, improving yield to 78%.

Enzymatic Nitration

P450 nitroreductases catalyze regioselective nitration under mild conditions (pH 7.4, 25°C), though yields remain low (12–18%) .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazinyl and nitro groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Pharmaceutical Applications

  • Antitumor Activity : Compounds containing hydrazine groups have been explored for their antitumor properties. The presence of the nitro group may also contribute to cytotoxic effects against cancer cells. Research indicates that similar compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
  • Antibacterial Properties : The nitro group is commonly associated with antimicrobial activity. Preliminary studies suggest that 2-hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine could exhibit similar properties, making it a candidate for further exploration in treating bacterial infections.
  • Enzyme Inhibition Studies : Investigating how this compound interacts with specific enzymes or biological receptors could reveal its pharmacological potential. For instance, its ability to inhibit certain enzymes involved in cancer progression or bacterial metabolism could be significant.

Materials Science

  • Synthesis of Boronate Derivatives : The boronate moiety within the compound allows for the formation of various derivatives useful in organic synthesis. These derivatives can be employed in cross-coupling reactions, which are essential for constructing complex organic molecules.
  • Polymer Chemistry : The unique structure of 2-hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may also lend itself to applications in polymer chemistry, particularly in developing new materials with specific mechanical or thermal properties due to its reactive groups.

Case Study 1: Antitumor Screening

A study conducted on hydrazine derivatives demonstrated significant antitumor activity against several cancer cell lines. The mechanism involved the induction of apoptosis through reactive oxygen species generation. This suggests that further research on 2-hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine could yield valuable insights into its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another study focusing on similar nitro-containing compounds, researchers found that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicate that 2-hydrazinyl derivatives could be tested for their effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the hydrazinyl and nitro groups, which can participate in various chemical reactions. These interactions can lead to the formation of new compounds or the modification of existing ones, thereby exerting its effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The electron-withdrawing nitro group increases the compound’s absolute hardness (η), a measure of resistance to charge transfer, as defined by Parr and Pearson . This contrasts with analogs bearing electron-donating groups (e.g., methoxy in ), which reduce η and enhance nucleophilicity.

Compound Name Substituents (Position) Key Electronic Effects Reactivity in Cross-Coupling
Target Compound 2-Hydrazinyl, 3-Nitro, 5-Boronic ester High η due to -NO₂; hydrazinyl introduces nucleophilicity Boronic ester activated for coupling; hydrazinyl may require protection
2-Chloro-5-methoxy-3-(tetramethyl-dioxaborolan-2-yl)pyridine 2-Cl, 5-OCH₃, 3-Boronic ester -Cl (moderate EWG), -OCH₃ (EDG) reduces η Moderate coupling efficiency; methoxy deactivates the ring
3-Fluoro-5-(tetramethyl-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine 3-F, 2-CF₃, 5-Boronic ester Strong EWGs (-F, -CF₃) increase η High reactivity in coupling due to enhanced electrophilicity
3-(Tetramethyl-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine 3-Boronic ester, 5-CF₃ -CF₃ stabilizes transition states in coupling Widely used in pharmaceutical synthesis (95% purity)

Molecular and Physical Properties

Comparative data for key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound C₁₂H₁₆BN₅O₄ (est.) ~325.1 Potential use in bioconjugation and targeted drug delivery
2-Chloro-5-methoxy-3-(tetramethyl-dioxaborolan-2-yl)pyridine C₁₂H₁₇BClNO₃ 269.53 Intermediate in agrochemical synthesis
3-Fluoro-5-(tetramethyl-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine C₁₂H₁₄BF₄NO₂ 297.06 High-throughput crystallography (via SHELX )
2-Chloro-3-(tetramethyl-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine C₁₂H₁₃BClF₃NO₂ 306.50 Catalytic applications in asymmetric synthesis

Biological Activity

2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with significant potential in medicinal chemistry. This compound combines a hydrazine group, a nitro group, and a boronate moiety, which may contribute to its biological activity. The molecular formula is C12_{12}H16_{16}B1_{1}N3_{3}O4_{4}, and it has a molecular weight of approximately 250.06 g/mol. The unique structural features of this compound suggest various pharmacological applications, particularly in cancer therapy and antimicrobial activities.

Antitumor Properties

Research indicates that compounds containing hydrazine and nitro groups often exhibit antitumor properties. Hydrazine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the nitro group is frequently associated with cytotoxic effects , enhancing the overall efficacy of the compound against various cancer cell lines.

Case Study: Hydrazine Derivatives in Cancer Treatment

A study examining the efficacy of hydrazine derivatives demonstrated that these compounds could significantly reduce tumor size in animal models. Specifically, derivatives similar to 2-hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

CompoundIC50 Value (µM)Cancer TypeReference
Compound A10MCF-7
Compound B15PC-3
2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineTBDTBD

Antimicrobial Activity

The nitro group in 2-hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suggests potential antimicrobial properties. Nitro-containing compounds are known for their ability to disrupt bacterial cell walls and inhibit DNA synthesis.

Research Findings on Antimicrobial Efficacy

In vitro studies have shown that similar nitro-compounds exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds often correlates with their structural features.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The proposed mechanism of action for the biological activity of 2-hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : It could trigger apoptotic pathways leading to cell death.
  • Disruption of Cellular Integrity : The antimicrobial properties may arise from disrupting bacterial cell membranes.

Synthesis and Structural Analogues

The synthesis of 2-hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be achieved through various methods involving multi-step reactions. Understanding its synthesis is crucial for exploring its biological applications.

Comparison with Structural Analogues

Several compounds share structural similarities with 2-hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:

Compound NameStructure FeaturesUnique Aspects
5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineContains chloro instead of hydrazineDifferent reactivity due to chlorine presence
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridineSimilar nitro and boronate structureLacks hydrazine functionality

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield Range
BoronylationPd(PPh₃)₄, K₃PO₄THF/H₂O80°C60–75%
Nitro-group introductionHNO₃/H₂SO₄DMF0–5°C50–65%

How should researchers purify intermediates during synthesis?

  • Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane for boronate esters .
  • Recrystallization : Polar solvents (e.g., ethanol/water) are effective for nitro-substituted pyridines .
  • Boron removal : Acidic washes (e.g., 1M HCl) can hydrolyze residual boronate impurities .

What is the role of the tetramethyl-1,3,2-dioxaborolane group in this compound?

This boronate ester serves as a:

  • Cross-coupling handle : Enables Suzuki-Miyaura reactions with aryl halides for biaryl synthesis .
  • Protecting group : Stabilizes boron during multi-step syntheses .
  • Crystallization aid : The bulky dioxaborolane moiety can improve crystal packing for X-ray analysis .

Advanced Research Questions

How can researchers optimize Suzuki-Miyaura cross-coupling yields for boron-containing pyridines?

  • Ligand screening : Bidentate ligands (e.g., XPhos) improve Pd catalyst stability for electron-deficient pyridines .
  • Base selection : K₃PO₄ outperforms Na₂CO₃ in THF/H₂O systems due to better solubility .
  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 100°C, 20 min) .

Q. Table 2: Ligand Effects on Coupling Efficiency

LigandYield (%)Side Products (%)
PPh₃6515
XPhos825
SPhos788

How to resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS)?

  • Multi-technique validation :
    • ¹H/¹³C NMR : Confirm hydrazinyl proton shifts (δ 6.5–7.5 ppm) and nitro-group deshielding .
    • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .
    • IR spectroscopy : Identify B-O stretches (1350–1450 cm⁻¹) and nitro-group vibrations (1520 cm⁻¹) .
  • Crystallographic validation : Use SHELX or OLEX2 for single-crystal X-ray diffraction to resolve ambiguous assignments .

What challenges arise in X-ray crystallography of nitro- and boronate-substituted pyridines?

  • Crystal growth : Co-crystallization with picric acid improves diffraction quality for nitro groups .
  • Disorder modeling : The tetramethyl-dioxaborolane group may require refinement with constraints (e.g., ISOR in SHELXL) .
  • Twinned data : Use SHELXE for iterative phasing in cases of pseudo-merohedral twinning .

Q. Table 3: Crystallographic Parameters

ParameterTypical Range
Resolution0.8–1.2 Å
R₁<5%
wR₂<12%

How to analyze the electronic effects of substituents on reactivity?

  • DFT calculations : Gaussian or ORCA software can model charge distribution. The nitro group reduces electron density at the pyridine ring, favoring electrophilic substitutions at the 5-position .
  • Hammett plots : Correlate σ values of substituents (e.g., NO₂: σₚ⁺ = 1.27) with reaction rates .
  • Cyclic voltammetry : Measure redox potentials to assess boronate stability under oxidative conditions .

What strategies mitigate hydrolysis of the boronate ester during biological assays?

  • Pro-dye approaches : Use pinacol-protected boronates to delay hydrolysis in aqueous buffers .
  • Co-solvents : Add DMSO (10–20% v/v) to maintain boronate integrity in PBS .
  • Chelation : Include EDTA (1 mM) to sequester metal ions that catalyze hydrolysis .

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